molecular formula C6Cl2F3N3S B15231521 5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine

5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine

Cat. No.: B15231521
M. Wt: 274.05 g/mol
InChI Key: PBSMAVYKRUJSDE-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine is a high-purity chemical reagent designed for advanced research and development in medicinal chemistry. This compound features a thiazolo[5,4-d]pyrimidine core, a privileged scaffold recognized for its significant biological activities and relevance in designing novel therapeutic agents . The molecular structure is engineered with reactive chloro groups at the 5 and 7 positions, making it a versatile synthetic intermediate for further functionalization via nucleophilic substitution and metal-catalyzed cross-coupling reactions. The presence of a trifluoromethyl group at the 2-position is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity . Researchers value this scaffold for its potential across multiple domains. Thiazolo[5,4-d]pyrimidine derivatives have been identified as potent antagonists for adenosine receptors (ARs), specifically demonstrating nanomolar and subnanomolar binding affinities at the human A1 and A2A AR subtypes . This makes compounds in this class valuable tools for neuroscientific research and the development of potential treatments for conditions like depression and Parkinson's disease . Furthermore, the broader class of fused pyrimidines, including thiazolo- and triazolopyrimidines, are extensively investigated for their herbicidal, antifungal, and anti-inflammatory properties, highlighting the wide applicability of this chemical space . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6Cl2F3N3S

Molecular Weight

274.05 g/mol

IUPAC Name

5,7-dichloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine

InChI

InChI=1S/C6Cl2F3N3S/c7-2-1-3(14-5(8)13-2)15-4(12-1)6(9,10)11

InChI Key

PBSMAVYKRUJSDE-UHFFFAOYSA-N

Canonical SMILES

C12=C(N=C(N=C1Cl)Cl)SC(=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine typically involves the reaction of 2-aminothiazole with suitable chlorinating agents. One common method includes the use of phosphorus oxychloride (POCl3) under microwave irradiation to produce the desired dichloro derivative . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at positions 5 and 7 undergo nucleophilic substitution due to electron withdrawal by the trifluoromethyl group and adjacent nitrogen atoms. Key reactions include:

Amination at Position 7
Treatment with aqueous ammonia (33%) replaces the 7-chloro group with an amino group, forming 7-amino-5-chloro intermediates . This step is critical for subsequent functionalization.

Alkoxylation/Phenoxylation
Reactions with alcohols or phenols under basic conditions yield ether derivatives. For example:

Reaction ConditionsReagentsProductYield
K₂CO₃, DMF, 80°CMethanol7-Methoxy derivative78%

Cross-Coupling Reactions

The 5-chloro position participates in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling
Replacement of the 5-chloro group with aryl/heteroaryl groups via boronic acids:

Catalyst SystemBaseSolventTemperatureExample ProductYield
Pd(PPh₃)₄Na₂CO₃DME/H₂O90°C5-(Furan-2-yl) derivative85%

Buchwald-Hartwig Amination
Introduction of secondary amines at position 5 using XantPhos-Pd catalysts.

Functionalization via Electrophilic Aromatic Substitution

While less common due to electron deficiency, directed ortho-metalation strategies enable functionalization:

Directed GroupElectrophilePosition Modified
TrifluoromethylI₂, Br₂C-6 (adjacent to CF₃)

Ring-Opening and Rearrangement Reactions

Under strongly acidic or basic conditions, the thiazolo[5,4-d]pyrimidine core undergoes degradation:

ConditionsObservation
Conc. H₂SO₄, ΔRing cleavage to form thioamide derivatives
NaOH (10M), refluxHydrolysis to pyrimidine-thiol intermediates

Stability Under Synthetic Conditions

The compound demonstrates temperature-sensitive stability:

ParameterStability Profile
Thermal (≤100°C)Stable in inert solvents (DMF, THF)
Microwave IrradiationAccelerates reactions without decomposition
Light ExposureGradual degradation observed over 72 hours

Competitive Reactivity Analysis

Relative reaction rates at different positions:

PositionReactivity (SNAr)Preferred Reagents
C-5High (Steric accessibility)Boronic acids, amines
C-7ModerateAmmonia, alkoxides
C-2 (CF₃)NegligibleN/A

These reactions enable precise structural modifications for drug discovery applications, particularly in kinase inhibitor development . The trifluoromethyl group enhances metabolic stability while maintaining sufficient reactivity at halogenated positions for targeted derivatization.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Thiazolo[5,4-d]pyrimidine Derivatives

Adenosine Receptor (AR) Affinity
  • 5,7-Dichloro-2-(trifluoromethyl): Limited direct AR data are available, but chloro and -CF₃ groups are known to enhance binding in related compounds. For example, 2-(2-fluorobenzyl) derivatives (e.g., compound 18) exhibit subnanomolar affinity for A₂A AR (Ki = 0.06 nM) and antidepressant efficacy in mice .
  • Piperazine/Piperidine Derivatives : Compounds like 11 (2-(furan-2-yl)-N⁵-(2-(4-phenylpiperazin-1-yl)ethyl)) show potent A₂A inverse agonism (IC₅₀ = 3.2 nM) and selectivity over A₁ AR .
  • SAR Insight : Substituents at position 2 (e.g., -CF₃, fluorobenzyl) improve lipophilicity and receptor interactions, while position 5 modifications (e.g., amines, piperazine) enhance selectivity .
Anticancer Activity
  • 5,7-Dichloro-2-(trifluoromethyl): No direct data, but chloro groups in analogous compounds (e.g., 7i) confer antiproliferative activity against gastric cancer cells (IC₅₀ = 4.64 µM for MGC-803) with low toxicity in normal cells .
  • Thiazolo[5,4-d]pyrimidine-5,7-dione : This derivative inhibits VEGFR-2, a key angiogenesis target, demonstrating the scaffold’s versatility in oncology .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Chloro groups reduce metabolic oxidation, while piperazine/piperidine tails in analogs like 11 and 19 enhance solubility and drug-likeness .

Q & A

(Basic) What are the key synthetic methodologies for preparing 5,7-dichloro-thiazolo[5,4-d]pyrimidine derivatives, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves microwave-assisted phosphorylation of 5,7-dihydroxy precursors using POCl₃. For example, microwave irradiation at 170°C for 40 minutes in POCl₃ yields 5,7-dichloro derivatives with minimal purification . Optimization strategies include:

  • Solvent selection : Cyclohexane is used for post-reaction purification to isolate the product.
  • Temperature control : Higher temperatures (>170°C) risk decomposition, while lower temperatures reduce reaction efficiency.
  • Catalyst-free conditions : POCl₃ acts as both solvent and chlorinating agent, eliminating the need for additional catalysts.
    A comparative table of yields under varying conditions:
PrecursorTemperature (°C)Time (min)Yield (%)Reference
5,7-dihydroxy1704065–90
5-methylfuran1506050

(Advanced) How can structure-activity relationship (SAR) studies be designed to improve A2A adenosine receptor inverse agonism in thiazolo[5,4-d]pyrimidine derivatives?

Answer:
SAR studies should focus on:

  • N5-substitution : Derivatives with 2-methoxybenzyl or 2-chlorobenzyl groups at the N5 position show femtomolar affinity (KH) for hA2A receptors .
  • Core modifications : The trifluoromethyl group at position 2 enhances metabolic stability and receptor binding .
  • Functional assays : Use cyclic AMP (cAMP) inhibition assays to validate inverse agonism. Compounds like 13 and 14 (from ) reduce cAMP levels by >80% at 10 nM.
    Methodological steps :

Synthesis : Introduce substituents via alkylation or nucleophilic substitution .

Binding assays : Radioligand competition assays (e.g., using [³H]ZM241385) to determine Ki values.

In vivo validation : Evaluate antinociceptive activity in rodent pain models (e.g., tail-flick test) .

(Advanced) How can conflicting data on antiproliferative activity of thiazolo[5,4-d]pyrimidines across cancer cell lines be resolved?

Answer:
Contradictions arise due to variations in:

  • Cell line specificity : Compound 123 (from ) induces apoptosis in A549 (lung cancer) but not in PC-3 (prostate cancer) cells.
  • Assay methodology : SRB assays measure cell viability, while sub-G1 population analysis (flow cytometry) quantifies apoptosis.
    Resolution strategies :

Mechanistic profiling : Use western blotting to confirm apoptosis markers (e.g., PARP-1 cleavage, caspase-3 activation) .

Dose-response studies : Evaluate IC₅₀ values across multiple concentrations (e.g., 1–100 μM) to identify potency thresholds.

Comparative analysis : Cross-validate results with orthogonal assays (e.g., Annexin V staining for apoptosis) .

(Basic) What spectroscopic techniques are critical for characterizing 5,7-dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine?

Answer:

  • ¹H NMR : Identifies aromatic protons and substituents. For example, the trifluoromethyl group causes deshielding of adjacent protons (δ 7.26–7.55 ppm) .
  • Mass spectrometry : Confirms molecular weight (e.g., m/z 315.97 for C₇H₂Cl₂F₃N₃S) .
  • Elemental analysis : Validates purity (>95% by combustion analysis) .

(Advanced) What strategies mitigate stability issues in thiazolo[5,4-d]pyrimidine derivatives during in vivo studies?

Answer:

  • Structural stabilization : Replace labile groups (e.g., ester linkages) with amides or ethers .
  • Formulation optimization : Use lipid-based nanoemulsions to enhance solubility and reduce degradation .
  • Metabolic blocking : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to slow hepatic CYP450-mediated oxidation .

(Advanced) How can computational modeling guide the design of thiazolo[5,4-d]pyrimidine-based kinase inhibitors?

Answer:

  • Docking studies : Use AutoDock Vina to predict binding poses in PI3K or A2A receptor active sites .
  • QSAR models : Correlate substituent electronegativity with inhibitory activity (e.g., IC₅₀ < 50 nM for phosphoinositide 3-kinase inhibitors) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthetic targets .

(Basic) What are the common byproducts in thiazolo[5,4-d]pyrimidine synthesis, and how are they removed?

Answer:

  • Byproducts : Unreacted POCl₃, phosphorylated intermediates, or dihydroxy impurities .
  • Purification methods :
    • Liquid-liquid extraction : Use ice-water to precipitate the product .
    • Column chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent .

(Advanced) How do electronic effects of substituents influence the reactivity of thiazolo[5,4-d]pyrimidine in nucleophilic substitution reactions?

Answer:

  • Electron-withdrawing groups (EWGs) : The trifluoromethyl group at position 2 activates the C5 and C7 positions for nucleophilic attack by stabilizing transition states .
  • Steric effects : Bulky substituents at N5 (e.g., 2-methoxybenzyl) reduce reaction rates due to steric hindrance .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of attacking species (e.g., amines, thiols) .

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